molecular formula C15H15NO2 B13011061 (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone

(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13011061
M. Wt: 241.28 g/mol
InChI Key: BABVBGRRPJPEHX-UHFFFAOYSA-N
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Description

(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H15NO2 It is characterized by the presence of an ethoxy group, a methyl group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-ethoxy-4-methylpyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    (6-Ethoxy-4-methylpyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

(6-Ethoxy-4-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(6-ethoxy-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C15H15NO2/c1-3-18-14-9-11(2)13(10-16-14)15(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

BABVBGRRPJPEHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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